![molecular formula C22H14Cl2N2OS B2743009 5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956795-66-7](/img/structure/B2743009.png)
5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C22H14Cl2N2OS . It is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carbaldehyde group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of the molecule. Attached to this ring are three phenyl rings (rings of six carbon atoms), one of which is substituted with two chlorine atoms and a sulfanyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用
Synthesis and Derivative Formation
Research has focused on synthesizing various pyrazole derivatives through different chemical reactions, demonstrating the compound's versatility as a precursor for creating a wide array of heterocyclic compounds. For example, the Vilsmeier–Haack reaction has been used to synthesize novel chalcone analogues and dipyrazolopyridines, indicating the potential for developing diverse derivatives with varied applications (Quiroga et al., 2010). Similar methodologies could potentially be applied to "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" for the synthesis of novel compounds.
Molecular Structure Analysis
The structural analysis of pyrazole derivatives, including X-ray crystallography, has provided detailed insights into their molecular geometry and electron distribution. Such studies are essential for understanding the reactivity and interaction of these compounds with various substrates, which is crucial for their application in medicinal chemistry and material science (Hu et al., 2010). By extension, studying the structure of "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" could reveal unique properties beneficial for specific applications.
Biological Activity Exploration
Although the focus is on excluding drug use, dosage, and side effects, the research into pyrazole derivatives' biological activities suggests a significant interest in their potential therapeutic benefits. For instance, synthesizing novel symmetric 1,4-dihydropyridines bearing a pyrazole moiety indicates ongoing research into their biological properties and potential applications in drug development (Thakrar et al., 2012). This area of research could be relevant for "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" in exploring non-therapeutic applications that leverage its biological activity.
Material Science and Catalysis
Pyrazole derivatives have also been explored for their applications in material science, including their use as catalysts in chemical reactions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using sulfuric acid derivatives as recyclable catalysts highlights the potential of pyrazole compounds in catalysis and material synthesis (Tayebi et al., 2011). This suggests that "5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde" could find applications in developing new catalysts or materials with unique properties.
特性
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-18-12-7-13-19(24)21(18)28-22-17(14-27)20(15-8-3-1-4-9-15)25-26(22)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHMKWKHJVPRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

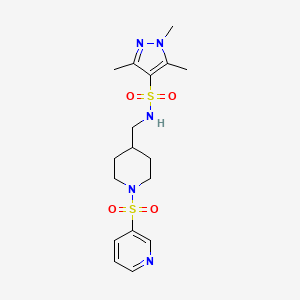
![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

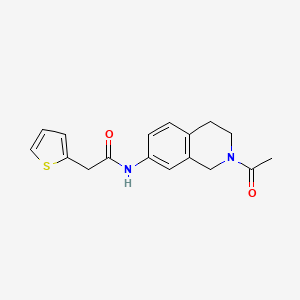
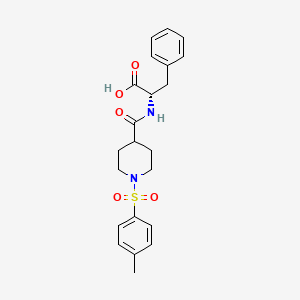
![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
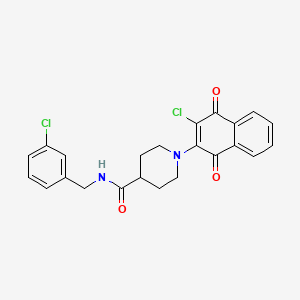
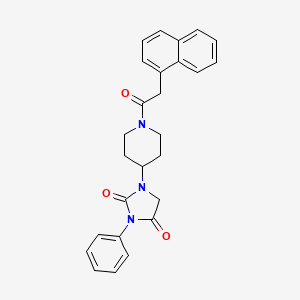
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)